2-Amino-3-hydroxypropanehydrazide

Catalog No.
S1910461
CAS No.
64616-76-8
M.F
C3H9N3O2
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxypropanehydrazide

CAS Number

64616-76-8

Product Name

2-Amino-3-hydroxypropanehydrazide

IUPAC Name

2-amino-3-hydroxypropanehydrazide

Molecular Formula

C3H9N3O2

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8)

InChI Key

YTHVXUGXVASXJZ-UHFFFAOYSA-N

SMILES

C(C(C(=O)NN)N)O

Canonical SMILES

C(C(C(=O)NN)N)O

2-Amino-3-hydroxypropanehydrazide is an organic compound with the molecular formula C₃H₉N₃O₂. It is characterized by the presence of both amino and hydroxy functional groups, which contribute to its reactivity and biological activity. The compound appears as a white crystalline solid and is soluble in water, making it useful in various chemical applications. Its structural formula can be represented as follows:

text
NH2 | HO-CH-CH-NH-NH2 | CH3

This compound is known for its role in synthetic organic chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Due to its functional groups:

  • Hydrazone Formation: It can react with carbonyl compounds to form hydrazones, which are important in organic synthesis.
  • Acylation: The amino group can undergo acylation reactions to form amides.
  • Condensation Reactions: It can condense with aldehydes or ketones to yield various derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 2-Amino-3-hydroxypropanehydrazide exhibits significant biological activity. It has been studied for its potential anti-cancer properties and has shown promise in inducing apoptosis in certain cancer cell lines. Additionally, the compound's hydrazine moiety is known for its ability to inhibit specific enzymes, contributing to its therapeutic potential against various diseases.

In toxicity studies, 2-Amino-3-hydroxypropanehydrazide has demonstrated mutagenic properties under certain conditions, indicating a need for careful handling and further investigation into its safety profile .

The synthesis of 2-Amino-3-hydroxypropanehydrazide can be achieved through several methods:

  • Hydrazine Hydrate Reaction: Reacting L-serine with hydrazine hydrate in the presence of hydrochloric acid yields 2-Amino-3-hydroxypropanehydrazide hydrochloride, which can be converted to the free base form by neutralization .
  • Amination of Hydroxy Compounds: Hydroxyalkylation of hydrazines with appropriate substrates can also produce this compound.
  • Chemical Reduction: Starting from appropriate α-keto acids or esters, reduction followed by hydrazinolysis can yield 2-Amino-3-hydroxypropanehydrazide.

These methods reflect the compound's accessibility for research and industrial applications.

2-Amino-3-hydroxypropanehydrazide finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic pathways.
  • Agriculture: The compound is utilized in the formulation of agrochemicals due to its biological activity.
  • Cosmetics: Its properties are exploited in hair dye formulations where it acts as a coupling agent .

The diverse applications underscore its importance in both industrial and research settings.

Studies on 2-Amino-3-hydroxypropanehydrazide have investigated its interactions with biological systems:

  • Enzyme Inhibition: The compound has shown potential to inhibit enzymes involved in metabolic processes, suggesting possible therapeutic uses.
  • Mutagenicity Tests: Research indicates that it may induce mutations at certain concentrations, raising concerns about its safety profile .

Further investigations into these interactions are necessary to fully understand the implications for human health and environmental safety.

Several compounds share structural similarities with 2-Amino-3-hydroxypropanehydrazide, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Characteristics
HydrazineN₂H₄Simple structure; used as a reducing agent
L-serineC₃H₇NO₃Amino acid; involved in protein synthesis
2-Amino-3-hydroxypyridineC₅H₅N₃OUsed in hair dye formulations; exhibits mutagenic effects
4-HydroxypyruvateC₄H₇O₃Involved in metabolic pathways; potential therapeutic use

The uniqueness of 2-Amino-3-hydroxypropanehydrazide lies in its specific functional groups that allow for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.

XLogP3

-2.8

Sequence

S

Dates

Modify: 2024-04-14

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